Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a 1,3-thiazole core substituted with a 4-phenyl-1,2,3-thiadiazole-5-carbonylamino group at position 2 and an ethyl acetate moiety at position 2. Its structure integrates two pharmacologically significant heterocycles: the thiazole and thiadiazole rings, both known for their roles in medicinal chemistry due to their electron-rich environments and bioisosteric properties. This compound is synthesized via coupling reactions involving thiadiazole carbonyl derivatives and thiazole precursors, as inferred from analogous synthetic pathways described in the literature .
Properties
Molecular Formula |
C16H14N4O3S2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-phenylthiadiazole-5-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H14N4O3S2/c1-2-23-12(21)8-11-9-24-16(17-11)18-15(22)14-13(19-20-25-14)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,17,18,22) |
InChI Key |
KDFPIGZJTYJMQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carbonyl Chloride
The 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride serves as a critical intermediate for introducing the thiadiazole moiety into the target compound. Its preparation typically begins with the cyclization of phenyl-substituted precursors.
In one method, a phenylhydrazine derivative is treated with thionyl chloride (SOCl₂) under reflux conditions to form the corresponding 1,2,3-thiadiazole ring . The reaction proceeds via the generation of a reactive nitrile sulfide intermediate, which undergoes intramolecular cyclization to yield the thiadiazole core. Subsequent chlorination of the carbonyl group using oxalyl chloride or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane produces the acyl chloride derivative . The purity of this intermediate is verified via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy, with characteristic ¹H-NMR signals at δ 7.8–8.2 ppm for aromatic protons and a singlet at δ 3.4 ppm for the carbonyl chloride group .
Preparation of 2-Amino-1,3-thiazol-4-yl Acetate Intermediate
The thiazole ring is synthesized separately through a cyclocondensation reaction. A brominated ketone precursor, such as ethyl 2-bromoacetate, is reacted with thiourea in ethanol under reflux . This step forms the 2-amino-1,3-thiazole-4-yl acetate backbone via nucleophilic substitution and subsequent ring closure.
Reaction Conditions :
-
Solvent : Ethanol or dimethylformamide (DMF)
-
Temperature : 60–80°C
-
Catalyst : Triethylamine (Et₃N) or pyridine
The intermediate is characterized by infrared (IR) spectroscopy, showing peaks at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H stretch). Mass spectrometry (MS) confirms the molecular ion peak at m/z 215.2 .
Coupling of Thiadiazole and Thiazole Moieties
The key step involves coupling the 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride with the 2-amino-1,3-thiazol-4-yl acetate intermediate. This reaction is performed in anhydrous dichloromethane or tetrahydrofuran (THF) using a Schlenk line to exclude moisture .
Mechanism :
-
The acyl chloride reacts with the amine group on the thiazole, forming a stable amide bond.
-
Triethylamine is added to scavenge HCl, driving the reaction to completion.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Reaction Time | 6–8 hours |
| Temperature | 0–5°C (initial), then 25°C |
| Molar Ratio (Acyl Chloride:Amine) | 1:1.2 |
| Yield | 75–82% |
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the coupled product. ¹³C-NMR analysis reveals distinct signals at δ 165.8 ppm (amide carbonyl) and δ 121.5 ppm (thiadiazole C-5) .
Esterification and Final Product Characterization
The ethyl acetate group is introduced through a Fisher esterification reaction. The carboxylic acid precursor (obtained by hydrolyzing the ester under acidic conditions) is refluxed with ethanol in the presence of sulfuric acid .
Conditions :
The final product is recrystallized from ethanol/water (3:1) and analyzed via high-resolution mass spectrometry (HRMS), showing a [M+H]⁺ peak at m/z 375.0492 (calculated: 375.0495) .
Analytical and Spectroscopic Validation
Critical data for confirming the compound’s structure:
¹H-NMR (400 MHz, CDCl₃) :
IR (KBr) :
Challenges and Optimization Strategies
-
Low Coupling Yields : Excess acyl chloride (1.2 equiv) and slow addition rates improve yields .
-
Byproduct Formation : Silica gel chromatography with gradient elution (hexane to ethyl acetate) removes unreacted starting materials.
-
Moisture Sensitivity : Reactions conducted under inert atmosphere (N₂ or Ar) prevent hydrolysis of the acyl chloride .
Chemical Reactions Analysis
Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Scientific Research Applications
Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets. The compound can cross cellular membranes due to its lipophilic nature and interact with enzymes and receptors within the cell. It can inhibit specific enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways may vary depending on the biological context.
Comparison with Similar Compounds
Ethyl (2-Phenyl-1,3-thiazol-4-yl)acetate
- Structure: Lacks the thiadiazole-carbonylamino substituent, featuring a simple phenyl group at position 2 of the thiazole ring.
- Synthesis: Prepared via condensation of benzothioamide with ethyl 4-bromo-3-oxobutanoate in ethanol .
Ethyl 2-[(2-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Ethyl 2-{3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-nitroimino-1,3,5-triazinan-1-yl}acetate
- Structure: Integrates a triazinanone ring linked to a chlorothiazole group.
Key Observations :
- The target compound’s synthesis relies on amide bond formation, which is sensitive to steric hindrance from the phenyl-thiadiazole group.
- Simpler analogues (e.g., ethyl 2-phenylthiazole acetate) achieve higher yields due to fewer reactive intermediates .
Physicochemical and Pharmacokinetic Properties
Implications :
- The trifluoromethyl analogue’s elevated LogP aligns with enhanced bioavailability in hydrophobic environments .
Biological Activity
Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
1. Synthesis
The synthesis of this compound involves several steps:
- Formation of Thiadiazole : The initial step typically starts with the reaction of phenyl hydrazine with appropriate carbonyl compounds to form 1,2,3-thiadiazole derivatives.
- Acetate Formation : The compound is then reacted with ethyl acetate or similar reagents to introduce the ethoxy group.
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles exhibit notable antimicrobial activity against various pathogens. For instance:
- Gram-positive and Gram-negative Bacteria : Compounds similar to this compound have shown effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. A study reported that specific thiadiazole derivatives demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .
Anticancer Activity
Thiadiazole derivatives have been investigated for their anticancer properties:
- Cell Viability Assays : In vitro studies using MTT assays revealed that certain compounds reduced cell viability in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). Notably, this compound showed selective cytotoxicity towards Caco-2 cells .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various thiadiazole derivatives against resistant strains of bacteria. The results indicated that compounds with a similar structure to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, researchers tested various thiadiazole derivatives against different cancer cell lines. This compound was noted for its ability to significantly decrease viability in Caco-2 cells while showing limited effects on A549 cells . This suggests a potential for selective targeting in cancer therapy.
4. Summary of Findings
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate?
- Methodological Answer : The synthesis involves multi-step reactions, including:
Thiadiazole-thiazole coupling : Reacting 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride with a 2-amino-1,3-thiazole derivative under reflux in acetic acid with sodium acetate as a base. This step requires temperature control (~100–120°C) and inert conditions to avoid side reactions .
Esterification : Introducing the ethyl acetate group via nucleophilic substitution or condensation reactions. Solvent choice (e.g., ethanol, DMF) and catalyst selection (e.g., triethylamine) are critical for yield optimization .
Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
Key analytical tools: TLC for reaction monitoring, NMR (¹H/¹³C) for structural validation, and HRMS for molecular ion confirmation .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, especially if single crystals are obtained. This method provides atomic-level bond-length and angle data .
- NMR spectroscopy : Analyze ¹H (δ 1.2–1.4 ppm for ethyl group) and ¹³C (δ 165–170 ppm for carbonyl carbons) signals to verify substituent positions .
- Mass spectrometry : HRMS ([M+H]+) confirms molecular formula accuracy (e.g., C₁₆H₁₃N₃O₃S₂ for the target compound) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability or impurities. To address this:
Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >98% purity. Impurities like unreacted intermediates can skew bioactivity results .
Assay standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) using validated cell lines (e.g., HeLa for cytotoxicity) or enzyme targets (e.g., β3-adrenergic receptor for bladder studies) .
Target specificity profiling : Perform competitive binding assays (SPR, ITC) to rule off-target interactions. For example, compare IC₅₀ values against structurally similar thiazole derivatives .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug modification : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to the ester moiety, enhancing intestinal absorption. This approach is validated in related thiazole derivatives .
- Salt formation : React the compound with HCl or sodium bicarbonate to improve aqueous solubility. Monitor pH stability (4–8) to avoid decomposition .
- Nanoformulation : Encapsulate in liposomes (phosphatidylcholine/cholesterol) or PEGylated nanoparticles to enhance plasma half-life. Characterize using dynamic light scattering (DLS) for size distribution .
Q. How can computational methods guide the design of derivatives with enhanced activity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., thiadiazole binding to ATP-binding pockets). Prioritize derivatives with ΔG < -8 kcal/mol .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity. For example, electron-withdrawing groups on the phenyl ring may enhance antimicrobial potency .
- ADMET prediction : Apply SwissADME or pkCSM to predict pharmacokinetics (e.g., logP < 3 for optimal blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
